molecular formula C14H15NS B7935184 (4-(Methylthio)phenyl)(phenyl)methanamine

(4-(Methylthio)phenyl)(phenyl)methanamine

Cat. No.: B7935184
M. Wt: 229.34 g/mol
InChI Key: QJWZRQQQPAINJG-UHFFFAOYSA-N
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Description

(4-(Methylthio)phenyl)(phenyl)methanamine, also known as 4-(methylsulfanyl)benzylamine, is an organic compound with the molecular formula C8H11NS. This compound features a benzylamine structure substituted with a methylthio group at the para position of the benzene ring. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylthio)phenyl)(phenyl)methanamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: (4-(Methylthio)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.

    Substitution: Substitution reactions can yield various substituted benzylamines depending on the reagents used.

Scientific Research Applications

(4-(Methylthio)phenyl)(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Methylthio)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The benzylamine moiety can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

    4-(Methylthio)phenyl)methanamine: This compound is structurally similar but lacks the phenyl group.

    4-(Methylthio)phenylacetonitrile: Another related compound with a nitrile group instead of the amine group.

Uniqueness: (4-(Methylthio)phenyl)(phenyl)methanamine is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .

Properties

IUPAC Name

(4-methylsulfanylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZRQQQPAINJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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